molecular formula C30H25N3O2 B6069788 3-(2,3-DIPHENYL-1H-INDOL-1-YL)-N'-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]PROPANEHYDRAZIDE

3-(2,3-DIPHENYL-1H-INDOL-1-YL)-N'-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]PROPANEHYDRAZIDE

Cat. No.: B6069788
M. Wt: 459.5 g/mol
InChI Key: YBKUIQMGHGOCIQ-NJZRLIGZSA-N
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Description

3-(2,3-Diphenyl-1H-indol-1-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]propanehydrazide is a complex organic compound that features a combination of indole, hydrazide, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-diphenyl-1H-indol-1-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]propanehydrazide typically involves the following steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Hydrazide Formation: The indole derivative is then reacted with a hydrazine compound to form the hydrazide.

    Condensation Reaction: The final step involves a condensation reaction between the hydrazide and an aldehyde (2-hydroxybenzaldehyde) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Diphenyl-1H-indol-1-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenyl and indole groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2,3-Diphenyl-1H-indol-1-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]propanehydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3-(2,3-diphenyl-1H-indol-1-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]propanehydrazide exerts its effects involves interactions with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.

    Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-Indol-3-yl)-1-phenyl-2-(triphenylphosphoranylidene)-1-propanone
  • 2-(1H-Indol-3-yl)acetonitrile
  • 3-(1H-Indol-3-yl)isoindolin-1-one

Uniqueness

3-(2,3-Diphenyl-1H-indol-1-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]propanehydrazide is unique due to its combination of indole, hydrazide, and phenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(2,3-diphenylindol-1-yl)-N-[(E)-(2-hydroxyphenyl)methylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25N3O2/c34-27-18-10-7-15-24(27)21-31-32-28(35)19-20-33-26-17-9-8-16-25(26)29(22-11-3-1-4-12-22)30(33)23-13-5-2-6-14-23/h1-18,21,34H,19-20H2,(H,32,35)/b31-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBKUIQMGHGOCIQ-NJZRLIGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(C3=CC=CC=C32)CCC(=O)NN=CC4=CC=CC=C4O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(N(C3=CC=CC=C32)CCC(=O)N/N=C/C4=CC=CC=C4O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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